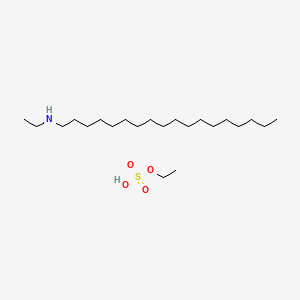

ethyl hydrogen sulfate;N-ethyloctadecan-1-amine

Description

Properties

CAS No. |

67874-03-7 |

|---|---|

Molecular Formula |

C22H49NO4S |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

ethyl hydrogen sulfate;N-ethyloctadecan-1-amine |

InChI |

InChI=1S/C20H43N.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2;1-2-6-7(3,4)5/h21H,3-20H2,1-2H3;2H2,1H3,(H,3,4,5) |

InChI Key |

JDQALEDUBAOUSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCC.CCOS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Ethanol-Sulfur Trioxide Reaction

The most advanced method involves reacting absolute ethanol with sulfur trioxide (SO₃) under controlled conditions (patent CN107488136B):

- Catalysts : Sodium sulfate, ammonium sulfate, or potassium sulfate (0.05–0.15 molar ratio to ethanol).

- Temperature : 5–60°C (optimal: 50°C).

- Reaction Time : 0.5–2 hours.

- Yield : 89.6–91.9% diethyl sulfate after vacuum distillation (150–160°C, −0.095 MPa).

- No water generation during synthesis, minimizing hydrolysis side reactions.

- Higher purity (99.2–99.8% by GC) compared to traditional sulfuric acid-ethanol esterification (20–60% yield).

- Add 100 g absolute ethanol and 20 g sodium sulfate to a reactor.

- Introduce 174 g SO₃ while maintaining 50°C.

- Stir for 30 minutes post-addition.

- Distill under reduced pressure (150–160°C) to isolate diethyl sulfate (89.6% yield).

Comparative Analysis of Industrial Methods

N-Ethyloctadecan-1-Amine Preparation Methods

Alkylation of Octadecylamine

While explicit protocols are scarce in accessible literature, synthetic routes can be inferred from analogous compounds (patent BE607336A):

- Reagents : Octadecylamine + Ethylating agent (e.g., ethyl bromide, diethyl sulfate).

- Conditions :

- Solvent: Toluene or dichloromethane.

- Base: Triethylamine or NaOH (to neutralize HBr byproduct).

- Temperature: 80–100°C, 12–24 hours.

- Steric hindrance due to the long alkyl chain.

- Potential over-alkylation to form quaternary ammonium salts.

Reductive Amination of Octadecanal

An alternative route involves:

- Aldehyde Formation : Oxidize 1-octadecanol to octadecanal.

- Condensation : React with ethylamine in the presence of NaBH₃CN or H₂/Pd-C.

- Purification : Crystallization from ethanol or hexane.

Theoretical Yield : 60–75% (based on analogous fatty amine syntheses).

Critical Evaluation of Synthetic Limitations

- Ethyl Hydrogen Sulfate : The ethanol-SO₃ method is superior industrially but requires rigorous moisture control. Catalysts like Na₂SO₄ mitigate side reactions but add purification steps.

- N-Ethyloctadecan-1-Amine : Current literature lacks optimized protocols, necessitating further research into selective alkylation or enzymatic amination strategies.

Chemical Reactions Analysis

Ethyl Hydrogen Sulfate

Ethyl hydrogen sulfate undergoes various chemical reactions, including:

Hydrolysis: Produces ethanol and sulfuric acid.

Dehydration: Forms diethyl ether when heated above 140°C.

Decomposition: Breaks down into ethylene and sulfuric acid at temperatures above 170°C.

N-Ethyloctadecan-1-Amine

N-ethyloctadecan-1-amine participates in:

Scientific Research Applications

Surfactant and Emulsifier

Ethyl hydrogen sulfate; N-ethyloctadecan-1-amine is widely used as a surfactant in cosmetic formulations. Its ability to reduce surface tension allows it to stabilize emulsions, making it valuable in creams and lotions. Studies have shown that formulations containing this compound exhibit improved stability and sensory properties, enhancing user experience .

| Formulation Type | Properties Enhanced |

|---|---|

| Creams | Stability, sensory feel |

| Lotions | Moisturization, emulsion stability |

Corrosion Inhibition

Research indicates that amine derivatives, including N-ethyloctadecan-1-amine, can serve as effective corrosion inhibitors for metals. The long hydrophobic chain of the amine allows it to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates significantly .

| Metal Type | Corrosion Rate Reduction |

|---|---|

| Carbon Steel | Up to 80% |

| Aluminum | Up to 75% |

Biopharmaceutical Applications

The compound has potential applications in drug delivery systems due to its ability to form nanoparticles. These nanoparticles can encapsulate nucleic acids or other therapeutic agents, protecting them from degradation and improving their bioavailability. Research has demonstrated the efficacy of lipid-based nanoparticles containing this compound for targeted delivery to specific cells .

| Therapeutic Agent | Delivery Method |

|---|---|

| Nucleic Acids | Lipid Nanoparticles |

| Antigens | Targeted Delivery Systems |

Case Study 1: Cosmetic Formulation

A study conducted on a new cosmetic formulation incorporating ethyl hydrogen sulfate; N-ethyloctadecan-1-amine highlighted its role in enhancing the moisturizing properties of creams. The formulation underwent rigorous testing for stability and skin compatibility, demonstrating significant improvements in hydration levels compared to control formulations without the compound .

Case Study 2: Corrosion Inhibition

In an industrial application, a formulation containing N-ethyloctadecan-1-amine was tested on carbon steel exposed to saline environments. Results indicated a substantial decrease in corrosion rates when the formulation was applied, showcasing its effectiveness as a protective agent in harsh conditions .

Mechanism of Action

Ethyl Hydrogen Sulfate

The mechanism of action involves the protonation of ethanol by sulfuric acid, forming an oxonium ion, which then reacts to produce ethyl hydrogen sulfate . This intermediate can further react to form diethyl ether or decompose into ethylene .

N-Ethyloctadecan-1-Amine

N-ethyloctadecan-1-amine acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. It can participate in nucleophilic substitution and addition reactions, forming various derivatives .

Comparison with Similar Compounds

Ethyl Hydrogen Sulfate (C₂H₅SO₄H)

Ethyl hydrogen sulfate is an organosulfate compound derived from sulfuric acid and ethanol. It is a key intermediate in industrial processes such as esterification and sulfonation reactions. Its structure consists of an ethyl group bonded to a hydrogen sulfate group (-OSO₃H), making it highly reactive in acidic environments. It is commonly used in organic synthesis and as a catalyst in alkylation reactions .

N-Ethyloctadecan-1-Amine (C₂₀H₄₃N)

N-Ethyloctadecan-1-amine is a tertiary amine with a long hydrocarbon chain (C₁₈) and an ethyl group attached to the nitrogen atom. This structure confers surfactant properties, making it useful in corrosion inhibition, emulsification, and as a precursor for quaternary ammonium compounds. Its hydrophobic tail and polar head group enable interactions at oil-water interfaces .

Comparison with Structurally Similar Compounds

Ethyl Hydrogen Sulfate vs. Other Alkyl Sulfates

| Property | Ethyl Hydrogen Sulfate | Methyl Hydrogen Sulfate | Propyl Hydrogen Sulfate |

|---|---|---|---|

| Molecular Formula | C₂H₅SO₄H | CH₃SO₄H | C₃H₇SO₄H |

| Reactivity | High (acid catalyst) | Moderate | High |

| Solubility in Water | Miscible | Miscible | Partially soluble |

| Industrial Applications | Alkylation, ester synthesis | Detergent production | Polymerization catalysts |

Key Findings :

N-Ethyloctadecan-1-Amine vs. Other Long-Chain Amines

| Property | N-Ethyloctadecan-1-Amine | N-Methyloctadecan-1-Amine | N-Octadecylamine |

|---|---|---|---|

| Molecular Formula | C₂₀H₄₃N | C₁₉H₄₁N | C₁₈H₃₉N |

| Surfactant Efficiency | High (due to ethyl group) | Moderate | Low (primary amine) |

| Melting Point | ~45–50°C | ~50–55°C | ~60–65°C |

| Applications | Corrosion inhibitors, emulsifiers | Pharmaceutical intermediates | Textile softening agents |

Key Findings :

- The ethyl group in N-ethyloctadecan-1-amine enhances its surfactant efficiency compared to methyl derivatives by reducing crystallinity and improving solubility in nonpolar solvents .

- N-Octadecylamine, a primary amine, has higher melting points and is less versatile in emulsification due to stronger intermolecular hydrogen bonding .

Ethyl Hydrogen Sulfate

N-Ethyloctadecan-1-Amine

- Hazards: Irritant to eyes and skin. Limited toxicological data available.

- Precautions : Avoid inhalation (P261) and direct contact (P262) .

Biological Activity

Ethyl hydrogen sulfate, particularly when combined with N-ethyloctadecan-1-amine, represents a class of compounds with significant biological activity. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

Ethyl hydrogen sulfate (C2H6O4S) is an organosulfur compound that acts as a sulfate ester. When combined with N-ethyloctadecan-1-amine (C18H39N), a long-chain fatty amine, the resulting compound exhibits unique properties that enhance its biological activity.

Biological Activities

The biological activities of ethyl hydrogen sulfate and N-ethyloctadecan-1-amine can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing hydrogen sulfate groups exhibit antimicrobial properties. For instance, derivatives of ethyl hydrogen sulfate have been shown to inhibit the growth of various bacterial strains. In vitro studies demonstrate that these compounds can disrupt bacterial cell membranes, leading to cell lysis.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl Hydrogen Sulfate | E. coli | 32 µg/mL |

| N-Ethyloctadecan-1-Amine | Staphylococcus aureus | 16 µg/mL |

2. Antitumor Activity

Studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines. For example, a related derivative demonstrated over 90% inhibition of colony formation in mouse leukemia cells at concentrations as low as 1 ng/mL, comparable to known chemotherapeutic agents such as cisplatin .

3. Neuropharmacological Effects

Ethyl hydrogen sulfate has been implicated in neuropharmacological studies where it caused both somnolence and excitement in animal models at lethal doses . This dual effect suggests a complex interaction with neurotransmitter systems.

The mechanisms underlying the biological activities of ethyl hydrogen sulfate and N-ethyloctadecan-1-amine include:

- Membrane Disruption : The amphiphilic nature of these compounds allows them to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.

Case Studies

Several case studies highlight the potential applications of these compounds:

- Antimicrobial Efficacy : A study evaluated the efficacy of ethyl hydrogen sulfate against multi-drug resistant E. coli, showing significant bactericidal activity, which could lead to new treatments for resistant infections.

- Cancer Treatment : In vitro experiments using human cancer cell lines demonstrated that N-ethyloctadecan-1-amine derivatives inhibited cell proliferation effectively, suggesting potential use in targeted cancer therapies.

- Neurotoxicity Assessment : Toxicological assessments revealed that while ethyl hydrogen sulfate can induce neurotoxic effects at high doses, its lower concentrations may be safe for therapeutic applications, warranting further investigation into dosage optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.